molecular formula C19H19NO4 B12209685 3-(3,4-dihydroisoquinolin-2(1H)-yl)-6,7-dimethoxy-2-benzofuran-1(3H)-one

3-(3,4-dihydroisoquinolin-2(1H)-yl)-6,7-dimethoxy-2-benzofuran-1(3H)-one

Cat. No.: B12209685
M. Wt: 325.4 g/mol
InChI Key: BZPJFVVBCIVUJE-UHFFFAOYSA-N
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Description

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-6,7-dimethoxy-2-benzofuran-1(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-6,7-dimethoxy-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. The process often starts with the preparation of the dihydroisoquinoline intermediate, followed by its coupling with a benzofuran derivative. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-6,7-dimethoxy-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-6,7-dimethoxy-2-benzofuran-1(3H)-one has several applications in scientific research:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Researchers investigate its biological activity and potential as a bioactive compound.

    Medicine: The compound is explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Its chemical stability and reactivity make it a candidate for various industrial applications, including the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism by which 3-(3,4-dihydroisoquinolin-2(1H)-yl)-6,7-dimethoxy-2-benzofuran-1(3H)-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: Known for its potent inhibitory effects on certain enzymes.

    Ethyl 3,4-dihydroisoquinolin-2(1H)-ylacetate: Another compound with a similar dihydroisoquinoline core.

Uniqueness

What sets 3-(3,4-dihydroisoquinolin-2(1H)-yl)-6,7-dimethoxy-2-benzofuran-1(3H)-one apart is its unique combination of functional groups and its potential for diverse chemical reactions

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-yl)-6,7-dimethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C19H19NO4/c1-22-15-8-7-14-16(17(15)23-2)19(21)24-18(14)20-10-9-12-5-3-4-6-13(12)11-20/h3-8,18H,9-11H2,1-2H3

InChI Key

BZPJFVVBCIVUJE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)N3CCC4=CC=CC=C4C3)OC

Origin of Product

United States

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